molecular formula C13H15N3O3 B3419429 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid CAS No. 1432-27-5

2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B3419429
CAS No.: 1432-27-5
M. Wt: 261.28 g/mol
InChI Key: AJHCSUXXECOXOY-UHFFFAOYSA-N
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Description

2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.11134135 g/mol and the complexity rating of the compound is 348. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['522848', '119997', '118371']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Glycyl-DL-tryptophan plays a significant role in biochemical reactions, particularly in protein metabolism. It is an incomplete breakdown product of protein digestion or protein catabolism . This dipeptide interacts with various enzymes and proteins, including tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan . The interactions of Glycyl-DL-tryptophan with these enzymes are crucial for the regulation of tryptophan levels and its subsequent conversion into bioactive compounds such as serotonin and kynurenine .

Cellular Effects

Glycyl-DL-tryptophan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the kynurenine pathway, which is involved in immune response and neuroprotection . Additionally, Glycyl-DL-tryptophan can modulate the activity of phosphoenolpyruvate carboxykinase, an enzyme involved in gluconeogenesis . These effects highlight the compound’s role in maintaining cellular homeostasis and metabolic balance.

Molecular Mechanism

At the molecular level, Glycyl-DL-tryptophan exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to tryptophan hydroxylase, facilitating the conversion of tryptophan to serotonin . Additionally, Glycyl-DL-tryptophan can inhibit the activity of phosphoenolpyruvate carboxykinase, thereby influencing gluconeogenesis . These interactions underscore the compound’s role in regulating metabolic pathways and maintaining cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycyl-DL-tryptophan can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, the production of tryptophan and its metabolites can be affected by temporal changes in enzyme activity and metabolic flux . These findings suggest that the temporal dynamics of Glycyl-DL-tryptophan are crucial for understanding its biochemical and physiological roles.

Dosage Effects in Animal Models

The effects of Glycyl-DL-tryptophan vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function . At high doses, Glycyl-DL-tryptophan can exhibit toxic effects, including disruptions in metabolic pathways and adverse impacts on cellular health . These dosage-dependent effects highlight the importance of optimizing the concentration of Glycyl-DL-tryptophan for therapeutic applications.

Metabolic Pathways

Glycyl-DL-tryptophan is involved in several metabolic pathways, including the kynurenine and serotonin pathways . It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are critical for the conversion of tryptophan into bioactive metabolites . These interactions influence metabolic flux and the levels of various metabolites, thereby regulating physiological processes such as immune response and neurotransmission .

Transport and Distribution

Within cells and tissues, Glycyl-DL-tryptophan is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure the proper localization and accumulation of the compound, facilitating its interactions with target enzymes and proteins . The distribution of Glycyl-DL-tryptophan is essential for its biochemical and physiological functions.

Subcellular Localization

Glycyl-DL-tryptophan is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles . This localization is crucial for the compound’s activity and function, as it enables Glycyl-DL-tryptophan to interact with enzymes and proteins involved in metabolic pathways.

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHCSUXXECOXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315302
Record name Glycyl-DL-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Tryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2189-26-6, 50632-89-8, 1432-27-5, 2390-74-1
Record name Glycyl-DL-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2189-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Glycyl-DL-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002189266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC522848
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC119997
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Tryptophan, N-glycyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Glycyl-DL-tryptophan
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Record name N-glycyl-DL-tryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.892
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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